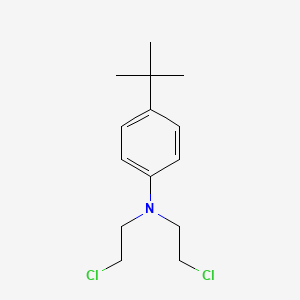
ss-GalNAc-PEG4-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ss-GalNAc-PEG4-Azide: is a functionalized asialoglycoprotein receptor ligand designed for lysosomal targeting chimera research and development. It incorporates a single asialoglycoprotein receptor ligand with a PEG4 linker and an azide group, making it ready for conjugation. This compound is used as a building block for multivalent compounds to enhance asialoglycoprotein receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ss-GalNAc-PEG4-Azide involves the incorporation of a PEG4 linker and an azide group into the asialoglycoprotein receptor ligand. The specific reaction conditions and solvents used can vary, but typically involve the use of suitable solvents and reagents to achieve the desired functionalization .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: : ss-GalNAc-PEG4-Azide can undergo various chemical reactions, including nucleophilic substitution reactions, where the azide group acts as a nucleophile. It can also participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include alkyne-functionalized compounds for click chemistry, reducing agents for azide reduction, and other nucleophiles for substitution reactions. Typical conditions involve mild temperatures and suitable solvents to facilitate the reactions .
Major Products: : The major products formed from reactions involving this compound include triazoles from click chemistry reactions and amines from azide reduction reactions .
Scientific Research Applications
Chemistry: : ss-GalNAc-PEG4-Azide is used as a building block for the synthesis of multivalent compounds, enhancing asialoglycoprotein receptor binding. It is also employed in click chemistry for the formation of triazoles .
Biology: : In biological research, this compound is used for lysosomal targeting chimera research. It facilitates the delivery of cargo, such as RNA or Cas9 complexes, to hepatocytes in a cell-specific manner .
Medicine: : The compound is used in the development of targeted drug delivery systems, particularly for liver-specific therapies. It can be conjugated with therapeutic agents to enhance their delivery and efficacy .
Industry: : this compound is used in the production of diagnostic tools and imaging agents. It can be labeled with dyes for tissue imaging and other diagnostic applications .
Mechanism of Action
ss-GalNAc-PEG4-Azide exerts its effects by binding to the asialoglycoprotein receptor on hepatocytes. Upon binding, the conjugates are efficiently internalized via asialoglycoprotein receptor-mediated endocytosis. This mechanism allows for the targeted delivery of therapeutic agents or other cargo to specific cells, enhancing their efficacy and reducing off-target effects .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to ss-GalNAc-PEG4-Azide include other asialoglycoprotein receptor ligands with different linkers and functional groups, such as β-GalNAc-PEG4-Azide .
Uniqueness: : this compound is unique due to its specific combination of a PEG4 linker and an azide group, which allows for versatile conjugation and enhanced receptor binding. This makes it particularly useful for targeted delivery applications and lysosomal targeting chimera research .
Properties
Molecular Formula |
C16H30N4O9 |
|---|---|
Molecular Weight |
422.43 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
DWQAFMMYPUXSPI-IBEHDNSVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


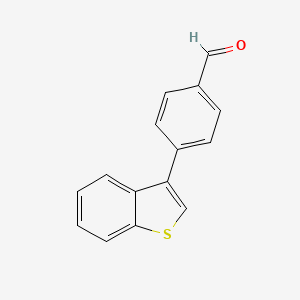
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
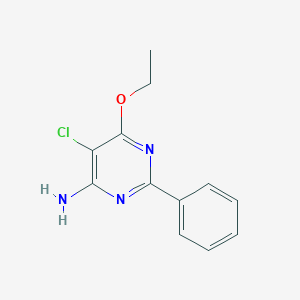
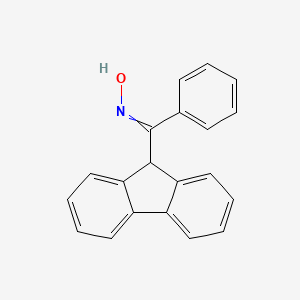
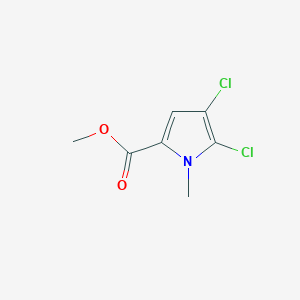
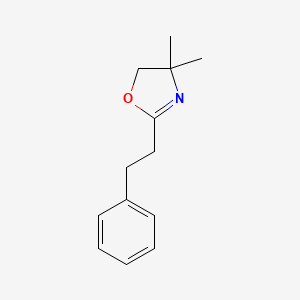

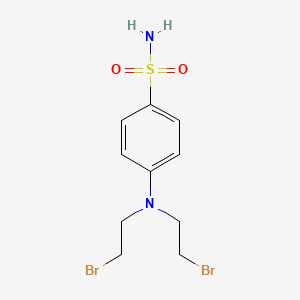
![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
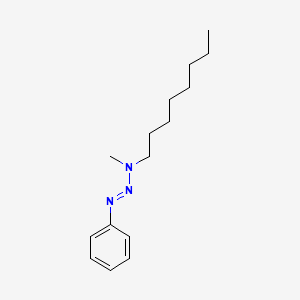
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
